![molecular formula C10H11BrFN B599081 1-(3-Bromo-5-fluorophenyl)pyrrolidine CAS No. 1199773-24-4](/img/structure/B599081.png)
1-(3-Bromo-5-fluorophenyl)pyrrolidine
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Description
1-(3-Bromo-5-fluorophenyl)pyrrolidine is a chemical compound with the molecular formula C10H11BrFN . It is used in various chemical reactions and has been the subject of several scientific studies .
Synthesis Analysis
The synthesis of 1-(3-Bromo-5-fluorophenyl)pyrrolidine involves complex chemical reactions . The exact process can vary depending on the desired end product and the specific conditions of the reaction. Unfortunately, the specific synthesis process for this compound is not detailed in the available resources.Molecular Structure Analysis
The molecular structure of 1-(3-Bromo-5-fluorophenyl)pyrrolidine consists of a pyrrolidine ring attached to a phenyl ring, which is substituted with bromine and fluorine atoms . The exact positions of these atoms on the phenyl ring can be determined by the numbering in the compound’s name: the bromine atom is attached to the third carbon atom, and the fluorine atom is attached to the fifth carbon atom .Physical And Chemical Properties Analysis
1-(3-Bromo-5-fluorophenyl)pyrrolidine has a molecular weight of 244.11 g/mol . It is a solid at room temperature . Other physical and chemical properties such as its density, boiling point, and vapor pressure are not detailed in the available resources .Scientific Research Applications
Synthesis and Anticonvulsant Activity
Research on derivatives of pyrrolidine, including compounds similar to 1-(3-bromo-5-fluorophenyl)pyrrolidine, has shown significant promise in the development of anticonvulsant medications. One study focused on the synthesis and anticonvulsant activity of N-Mannich bases derived from 3-(2-fluorophenyl)- and 3-(2-bromophenyl)-pyrrolidine-2,5-diones. These compounds were tested in animal models for their efficacy in mitigating seizures induced by electroshock and pentylenetetrazole, demonstrating potential for the treatment of epilepsy and related disorders (Obniska, Rzepka, & Kamiński, 2012).
Cognitive Rescue in Down Syndrome
Another study explored the inhibition of DYRK1A kinase, overproduced in Down syndrome due to chromosome 21 trisomy, as a therapeutic strategy. New fluoro derivatives of pyrrolidine were synthesized, showing potent DYRK1A inhibitory activities. These derivatives, including those structurally related to 1-(3-bromo-5-fluorophenyl)pyrrolidine, demonstrated cognitive rescuing effects in a mouse model of Down syndrome, presenting a potential avenue for treatment (Neumann et al., 2018).
Anticonvulsant Properties
Further research on amides derived from pyrrolidine compounds has revealed their potential in treating epilepsy. In one study, a series of new 3-methyl-3-phenyl-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated for their anticonvulsant activity using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. These compounds, related to 1-(3-bromo-5-fluorophenyl)pyrrolidine, showed promising results in reducing seizure activity, contributing to the development of new antiepileptic drugs (Obniska et al., 2015).
Sigma Receptor Ligand Effects
Research involving sigma receptor ligands, including structures similar to 1-(3-bromo-5-fluorophenyl)pyrrolidine, has shown potential in cognitive dysfunction treatment. For instance, the sigma receptor ligand NE-100 was studied for its effects on cognitive dysfunction induced by phencyclidine in rats, revealing improvements in cognitive performance. These findings suggest that sigma receptor ligands could be beneficial in treating cognitive impairments associated with schizophrenia and other mental disorders (Ogawa, Okuyama, Araki, & Otomo, 1994).
properties
IUPAC Name |
1-(3-bromo-5-fluorophenyl)pyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFN/c11-8-5-9(12)7-10(6-8)13-3-1-2-4-13/h5-7H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYLDQIFHZFNDFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=CC(=C2)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681475 |
Source
|
Record name | 1-(3-Bromo-5-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-5-fluorophenyl)pyrrolidine | |
CAS RN |
1199773-24-4 |
Source
|
Record name | 1-(3-Bromo-5-fluorophenyl)pyrrolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60681475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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